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molecular formula C11H12BrNO B3029732 3-(4-Bromophenyl)piperidin-2-one CAS No. 769944-71-0

3-(4-Bromophenyl)piperidin-2-one

Cat. No. B3029732
M. Wt: 254.12
InChI Key: VFNRGZUNLYRMOP-UHFFFAOYSA-N
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Patent
US07504411B2

Procedure details

A solution of 6-amino-3-(4-bromo-phenyl)-hexanoic acid ethyl ester hydrochloride, potassium carbonate (1039 mg, 7.52 mmol) in ethanol (50 ml) was refluxed for 20 hr. Solvent was removed in vacuo after addition of dilute hydrochloric acid and water was added to the residue. Filtration, wash with water and dryness afforded 3-(4-Bromo-phenyl)-piperidin-2-one (1387 mg, 86%, 2 steps).
Name
6-amino-3-(4-bromo-phenyl)-hexanoic acid ethyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1039 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[CH2:6][CH:7]([C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)[CH2:8][CH2:9][CH2:10][NH2:11])C.C(=O)([O-])[O-:21].[K+].[K+]>C(O)C>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([CH:7]2[CH2:8][CH2:9][CH2:10][NH:11][C:6]2=[O:21])=[CH:13][CH:14]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
6-amino-3-(4-bromo-phenyl)-hexanoic acid ethyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)OC(CC(CCCN)C1=CC=C(C=C1)Br)=O
Name
Quantity
1039 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
after addition of dilute hydrochloric acid and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
wash with water and dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1387 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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